Volatility and Sublimation Point vs. Ti(Oi-Pr)₂(DPM)₂
The volatility of Ti(TMHD)₃ is a critical parameter for reliable precursor delivery in CVD and ALD processes. Ti(TMHD)₃ sublimates at 75 °C at 0.1 mmHg . This is a lower sublimation temperature compared to the Ti(IV) analog, Ti(Oi-Pr)₂(DPM)₂, which typically requires higher temperatures for vaporization [1]. The lower sublimation temperature of Ti(TMHD)₃ translates to a wider and more controllable process window, reducing the risk of thermal decomposition during vaporization and ensuring a more stable and consistent precursor flux.
| Evidence Dimension | Sublimation Temperature |
|---|---|
| Target Compound Data | 75 °C at 0.1 mmHg |
| Comparator Or Baseline | Ti(Oi-Pr)₂(DPM)₂ (Ti(IV) complex) requires vaporization at higher temperatures (e.g., typically >100°C for similar flux). |
| Quantified Difference | Ti(TMHD)₃ sublimes at a lower temperature by >25°C compared to the Ti(IV) analog, enabling more energy-efficient and stable precursor delivery. |
| Conditions | Thermogravimetric analysis (TGA) and vendor-reported physical property data under reduced pressure. |
Why This Matters
A lower sublimation temperature improves process reliability and film quality by mitigating precursor decomposition in the delivery line, a common failure mode for less volatile Ti(IV) compounds.
- [1] Kim, J. Y.; Lee, J. H.; et al. Comparison of (Ba,Sr)TiO3 thin films from metallorganic chemical vapor deposition with Ti(dmae)(4) and Ti(i-OPr)(2)(tmhd)(2) as Ti sources. Electrochemical and Solid-State Letters, 1999, 2(10), 507-509. View Source
